molecular formula C13H8BrClF3NO B3546893 2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine

2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine

Cat. No. B3546893
M. Wt: 366.56 g/mol
InChI Key: RVCKKMOEWBLKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine, also known as BCTP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has gained significant attention in recent years due to its potential use as a therapeutic agent for various neurological and psychiatric disorders.

Mechanism of Action

2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine acts as a competitive antagonist of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR1, this compound reduces the release of glutamate, a major excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and can help alleviate symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in anxiety-like behavior, an improvement in cognitive function, and a decrease in pain sensitivity. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine has several advantages for use in lab experiments, including its high potency and selectivity for mGluR1. However, there are also some limitations to its use, including its relatively short half-life and the need for specialized equipment and techniques for its synthesis.

Future Directions

There are several potential future directions for research on 2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine. One area of interest is the development of more potent and selective mGluR1 antagonists based on the structure of this compound. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanisms underlying the neuroprotective effects of this compound and to determine its potential use in the treatment of other neurodegenerative disorders.

Scientific Research Applications

2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and chronic pain. Preclinical studies have shown that this compound can effectively block the activity of mGluR1, which plays a key role in the regulation of glutamate neurotransmission in the brain.

properties

IUPAC Name

2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClF3NO/c1-7-4-9(14)12(10(15)5-7)20-11-3-2-8(6-19-11)13(16,17)18/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCKKMOEWBLKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC2=NC=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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